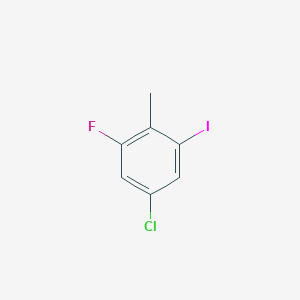
5-Chloro-1-fluoro-3-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-fluoro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 2-methylbenzene (toluene) followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts like iron(III) chloride or aluminum chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like toluene. The process includes halogenation, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-fluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce quinones .
Scientific Research Applications
5-Chloro-1-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-methylbenzene involves its interaction with molecular targets through its halogen substituents. These interactions can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include halogen bonding, π-π interactions, and hydrogen bonding, which contribute to its overall effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-1-iodo-3-methylbenzene
- 1-Chloro-5-fluoro-2-iodo-3-methylbenzene
- 4-Bromo-2-chloro-5-iodo-1-fluorobenzene
Uniqueness
5-Chloro-1-fluoro-3-iodo-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of multiple halogens and a methyl group on the benzene ring allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C7H5ClFI |
|---|---|
Molecular Weight |
270.47 g/mol |
IUPAC Name |
5-chloro-1-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5ClFI/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
InChI Key |
MYGJGNHSEPHWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















